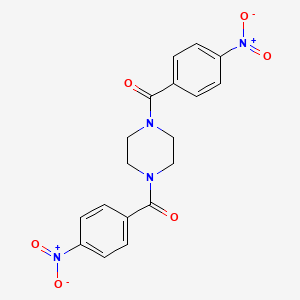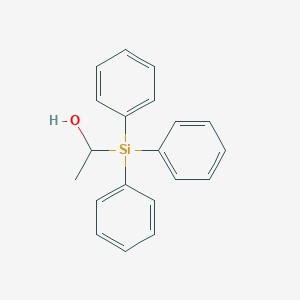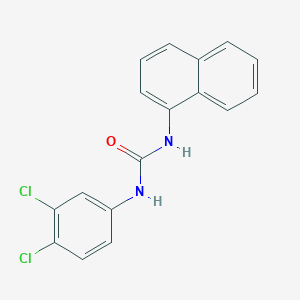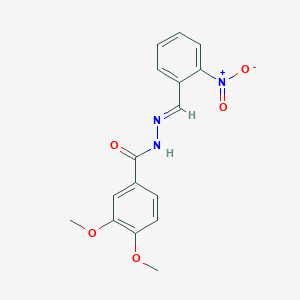
3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドは、分子式C16H15N3O5、分子量329.315 g/molの化学化合物です 。この化合物は、さまざまな生物活性と研究分野における様々な応用で知られるヒドラゾンファミリーに属します。
準備方法
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドの合成は、通常、3,4-ジメトキシベンゾヒドラジドと2-ニトロベンズアルデヒドとの縮合反応によって行われます。この反応は通常、エタノール溶媒中で還流条件下で行われます 。反応混合物を冷却し、生成した沈殿物を濾過して精製することにより、目的の生成物を得ます。
この化合物の工業的生産方法は、主に研究目的で使用されているため、十分には文書化されていません。一般的なアプローチには、化合物の純度と収率を確保するために、適切な精製工程を伴う同様の縮合反応が含まれます。
化学反応解析
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、触媒(例:炭素上のパラジウム)の存在下で水素ガスなどの還元剤を使用して、アミン基に還元できます。
酸化: メトキシ基は、過マンガン酸カリウムなどの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化することができます。
置換: ヒドラゾン部分は求核置換反応に関与し、適切な条件下でヒドラゾン窒素が他の求核剤で置き換わる可能性があります。
これらの反応で使用される一般的な試薬と条件には、水素ガス、炭素上のパラジウム、過マンガン酸カリウム、およびさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドには、次のようないくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 化合物のヒドラゾン部分は、酵素阻害やその他の生物活性を研究するための潜在的な候補になります。
医学: 研究では、他の生物学的に活性なヒドラゾンとの構造的類似性から、抗菌剤、抗癌剤、抗炎症剤としての可能性を探求してきました。
産業: 工業的な用途は限られています。しかし、新しい材料や化学プロセスの開発に使用できます。
化学反応の分析
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and other biological activities.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its structural similarity to other biologically active hydrazones.
Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes.
作用機序
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドの作用機序は、さまざまな分子標的や経路との相互作用に関係しています。ヒドラゾン部分は、金属イオンと安定な複合体を形成でき、金属酵素の活性を阻害する可能性があります。さらに、化合物のニトロ基は生物学的還元を受けて反応性の高い中間体を生成し、細胞成分と相互作用してさまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドは、次のような他の類似化合物と比較することができます。
3,4-ジメトキシ-N'-(3-ニトロベンジリデン)ベンゾヒドラジド: ニトロ基がメタ位にある類似構造。
3,4-ジメトキシ-N'-(4-ニトロベンジリデン)ベンゾヒドラジド: ニトロ基がパラ位にある類似構造。
3,4-ジメトキシ-N'-(4-メトキシベンジリデン)ベンゾヒドラジド: ニトロ基の代わりにメトキシ基がある類似構造。
3,4-ジメトキシ-N'-(2-ニトロベンジリデン)ベンゾヒドラジドの独自性は、その特定の置換パターンにあり、これはアナログと比較して反応性や生物活性を影響を与える可能性があります .
類似化合物との比較
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:
3,4-Dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide: Similar structure but with the nitro group in the meta position.
3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide: Similar structure but with the nitro group in the para position.
3,4-Dimethoxy-N’-(4-methoxybenzylidene)benzohydrazide: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of 3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs .
特性
CAS番号 |
330638-72-7 |
|---|---|
分子式 |
C16H15N3O5 |
分子量 |
329.31 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)16(20)18-17-10-12-5-3-4-6-13(12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChIキー |
WIDWKPLHGZUIGN-LICLKQGHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


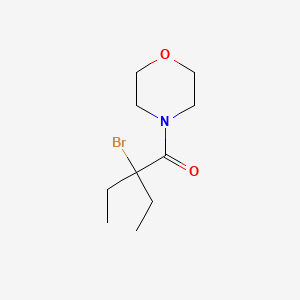

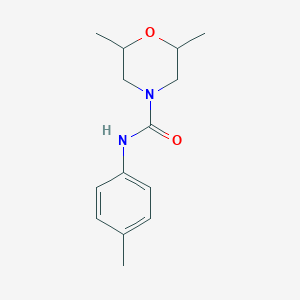


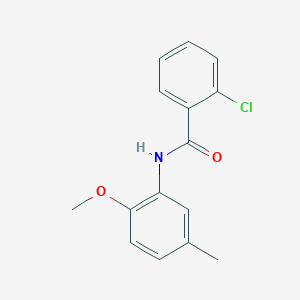
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

